molecular formula C18H29B B3057782 Benzene, (12-bromododecyl)- CAS No. 85070-63-9

Benzene, (12-bromododecyl)-

Cat. No.: B3057782
CAS No.: 85070-63-9
M. Wt: 325.3 g/mol
InChI Key: ABSFFGUKNYJXSX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (12-bromododecyl)- typically involves the bromination of dodecylbenzene. The process can be carried out using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the terminal position of the dodecyl chain.

Industrial Production Methods: Industrial production of Benzene, (12-bromododecyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Types of Reactions:

    Substitution Reactions: Benzene, (12-bromododecyl)- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

    Oxidation Reactions: The alkyl chain can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

    Substitution: Formation of alcohols, nitriles, or amines.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dodecylbenzene.

Scientific Research Applications

Benzene, (12-bromododecyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of surfactants and polymers.

    Biology: Investigated for its potential use in the modification of biomolecules and as a building block for bioactive compounds.

    Medicine: Explored for its role in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, including lubricants, plasticizers, and flame retardants.

Mechanism of Action

The mechanism of action of Benzene, (12-bromododecyl)- primarily involves its reactivity as an electrophile due to the presence of the bromine atom. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking the electrophilic bromine atom. This results in the formation of a sigma complex, followed by the elimination of a proton to restore aromaticity.

Comparison with Similar Compounds

    Benzene, (12-chlorododecyl)-: Similar structure but with a chlorine atom instead of bromine.

    Benzene, (12-iodododecyl)-: Similar structure but with an iodine atom instead of bromine.

    Benzene, (12-fluorododecyl)-: Similar structure but with a fluorine atom instead of bromine.

Comparison:

    Reactivity: Benzene, (12-bromododecyl)- is more reactive in nucleophilic substitution reactions compared to its chloro and fluoro counterparts due to the weaker carbon-bromine bond.

    Applications: While all these compounds can be used as intermediates in organic synthesis, the specific applications may vary based on the halogen present. For example, the iodo derivative may be preferred in certain coupling reactions due to the higher reactivity of the carbon-iodine bond.

Benzene, (12-bromododecyl)- stands out due to its balanced reactivity and stability, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

12-bromododecylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29Br/c19-17-13-8-6-4-2-1-3-5-7-10-14-18-15-11-9-12-16-18/h9,11-12,15-16H,1-8,10,13-14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSFFGUKNYJXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444177
Record name Benzene, (12-bromododecyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85070-63-9
Record name Benzene, (12-bromododecyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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